N-[(3-benzamidophenyl)carbamothioyl]-2-fluorobenzamide
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Overview
Description
N-[(3-benzamidophenyl)carbamothioyl]-2-fluorobenzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorobenzoyl group, a carbothioyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-benzamidophenyl)carbamothioyl]-2-fluorobenzamide typically involves multiple steps. One common method includes the following steps:
Formation of 2-fluorobenzoyl chloride: This is achieved by reacting 2-fluorobenzoic acid with thionyl chloride under reflux conditions.
Amidation Reaction: The 2-fluorobenzoyl chloride is then reacted with 3-aminophenylthiourea in the presence of a base such as triethylamine to form the intermediate product.
Final Coupling: The intermediate product is coupled with benzoyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(3-benzamidophenyl)carbamothioyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[(3-benzamidophenyl)carbamothioyl]-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-benzamidophenyl)carbamothioyl]-2-fluorobenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[3-({[(2-chlorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide
- N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide
- N-[3-({[(2-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide
Uniqueness
N-[(3-benzamidophenyl)carbamothioyl]-2-fluorobenzamide is unique due to the presence of the fluorine atom in the benzoyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C21H16FN3O2S |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]-2-fluorobenzamide |
InChI |
InChI=1S/C21H16FN3O2S/c22-18-12-5-4-11-17(18)20(27)25-21(28)24-16-10-6-9-15(13-16)23-19(26)14-7-2-1-3-8-14/h1-13H,(H,23,26)(H2,24,25,27,28) |
InChI Key |
FMOSFIRQKXAMDO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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